9-Diazobicyclo[4.2.1]nona-2,4,7-triene
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Overview
Description
9-Diazobicyclo[421]nona-2,4,7-triene is a unique bicyclic compound characterized by its distinctive structure, which includes a diazo group attached to a bicyclo[421]nona-2,4,7-triene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene typically involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with alkynes. This reaction is often catalyzed by transition metal complexes such as cobalt (I) acetylacetonate in the presence of a three-component catalytic system comprising Co(acac)2, dppe, Zn, and ZnI2 . The reaction conditions usually involve moderate temperatures and inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for large-scale production. The use of efficient catalytic systems and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 9-Diazobicyclo[4.2.1]nona-2,4,7-triene undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [6π + 2π]-cycloaddition reactions with alkynes and dienes.
Substitution Reactions: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reagents: Terminal alkynes, 1,3-diynes, and 1,2-dienes are commonly used in cycloaddition reactions.
Substitution Reagents: Various nucleophiles can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which exhibit significant biological activity and pharmacological potential .
Scientific Research Applications
9-Diazobicyclo[4.2.1]nona-2,4,7-triene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene involves its ability to undergo cycloaddition and substitution reactions, leading to the formation of biologically active derivatives. These derivatives can interact with molecular targets such as nicotinic acetylcholine receptors in the central and vegetative nervous systems, thereby exerting their pharmacological effects .
Comparison with Similar Compounds
9-Azabicyclo[4.2.1]nona-2,4,7-triene: Shares a similar bicyclic structure but lacks the diazo group.
Bicyclo[4.2.1]nona-2,4,7-triene: A simpler analog without the nitrogen atom.
Uniqueness: 9-Diazobicyclo[4.2.1]nona-2,4,7-triene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for the formation of diverse derivatives with significant biological activity .
Properties
CAS No. |
61096-26-2 |
---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
9-diazobicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C9H8N2/c10-11-9-7-3-1-2-4-8(9)6-5-7/h1-8H |
InChI Key |
HRGBGUJWMGFZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(C2=[N+]=[N-])C=C1 |
Origin of Product |
United States |
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